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Compound of Interest

(3-Bromo-2-
Compound Name:
methylphenyl)methanol

Cat. No.: B1336436

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry data,
experimental protocols, and analytical workflow for the characterization of (3-Bromo-2-
methylphenyl)methanol. This document is intended to serve as a valuable resource for
researchers and professionals involved in the fields of analytical chemistry, pharmacology, and
drug development.

Mass Spectrometry Data

The mass spectrometry data for (3-Bromo-2-methylphenyl)methanol reveals a characteristic
fragmentation pattern that is consistent with its chemical structure. The presence of a bromine
atom is readily identifiable by the isotopic distribution in the mass spectrum.

Predicted Mass Spectrum Data

While an experimental mass spectrum for (3-Bromo-2-methylphenyl)methanol is not publicly
available in spectral databases, a predicted fragmentation pattern can be deduced based on
the known fragmentation of benzyl alcohols and aromatic bromo-compounds.
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m/z (predicted)

lon Formula

Fragment Lost

Interpretation

200/202

[C8HOBrO]+

Molecular ion peak
(M+¢) with
characteristic bromine
isotopic pattern (~1:1

ratio).

183/185

[C8H8BI]+

Loss of a hydroxyl

radical.

121

[C8H90]+

Loss of a bromine

radical.

105

[C7TH50]+

*Br, CH4

Loss of a bromine

radical and methane.

91

[CTHT7]+

*Br, CH20

Loss of a bromine
radical and
formaldehyde,
potentially forming a

tropylium ion.

77

[CEH5]+

*Br, CH3CHO

Loss of a bromine
radical and

acetaldehyde.

Note: The presence of bromine (isotopes 79Br and 81Br in approximately a 1:1 natural

abundance) will result in ion peaks separated by 2 m/z units for all bromine-containing

fragments.

Experimental Protocols

The following are detailed methodologies for the acquisition of mass spectrometry data for

small molecules such as (3-Bromo-2-methylphenyl)methanol.

Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol
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GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like
(3-Bromo-2-methylphenyl)methanol.

1. Sample Preparation:

e Dissolve 1 mg of (3-Bromo-2-methylphenyl)methanol in 1 mL of a suitable volatile solvent
(e.g., dichloromethane or ethyl acetate).

 If necessary, dilute the sample to a final concentration of 10-100 pg/mL.
2. GC-MS Instrumentation and Conditions:

o Gas Chromatograph: Agilent 7890B GC or equivalent.

e Mass Spectrometer: Agilent 5977A MSD or equivalent.

e Column: HP-5ms (30 m x 0.25 mm, 0.25 pum film thickness) or equivalent non-polar capillary
column.

e Injection Volume: 1 pL.
 Injector Temperature: 250 °C.
 Injection Mode: Splitless or split (e.g., 50:1).
o Carrier Gas: Helium at a constant flow rate of 1 mL/min.
e Oven Temperature Program:
o Initial temperature: 70 °C, hold for 2 minutes.
o Ramp: 10 °C/min to 280 °C.
o Final hold: 5 minutes at 280 °C.
e Transfer Line Temperature: 280 °C.

» lon Source: Electron lonization (El).
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lonization Energy: 70 eV.

Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Mass Range: m/z 40-400.

Scan Speed: 1000 amu/s.

Liquid Chromatography-Mass Spectrometry (LC-MS)
Protocol

LC-MS is a versatile technique for the analysis of a wide range of small molecules and is

particularly useful for those that are not amenable to GC-MS.

1. Sample Preparation:

Dissolve 1 mg of (3-Bromo-2-methylphenyl)methanol in 1 mL of a suitable solvent (e.g.,
methanol or acetonitrile).

Dilute the sample to a final concentration of 1-10 pg/mL in the initial mobile phase
composition.

. LC-MS Instrumentation and Conditions:

Liquid Chromatograph: Agilent 1290 Infinity Il LC or equivalent.

Mass Spectrometer: Agilent 6545XT AdvanceBio Q-TOF or equivalent high-resolution mass
spectrometer.

Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 um) or equivalent reversed-phase
column.

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient:

0-1 min: 5% B.

o

1-10 min: 5% to 95% B.

[¢]

10-12 min: 95% B.

[¢]

[e]

12-12.1 min: 95% to 5% B.

12.1-15 min: 5% B.

o

Flow Rate: 0.4 mL/min.

Column Temperature: 40 °C.
Injection Volume: 2 pL.

lon Source: Electrospray lonization (ESI) in positive and negative ion modes.
Capillary Voltage: 3500 V.

Nozzle Voltage: 500 V.

Gas Temperature: 325 °C.

Drying Gas Flow: 8 L/min.
Nebulizer Pressure: 35 psig.
Sheath Gas Temperature: 350 °C.
Sheath Gas Flow: 11 L/min.

Mass Range: m/z 50-1000.

Data Acquisition: High-resolution tandem mass spectrometry (MS/MS) can be performed for
structural elucidation.
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Workflow and Pathway Visualizations

The following diagrams illustrate a typical workflow for the analysis of a small molecule in a
drug development context and the predicted fragmentation pathway of (3-Bromo-2-
methylphenyl)methanol.
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Discovery & Synthesis

Compound Synthesis
((3-Bromo-2-methylphenyl)methanol)

l
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l
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l

Reporting & Documentation
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Caption: A typical workflow for small molecule analysis in drug development.
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Caption: Predicted fragmentation pathway of (3-Bromo-2-methylphenyl)methanol.

« To cite this document: BenchChem. [Mass Spectrometry Analysis of (3-Bromo-2-
methylphenyl)methanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1336436#mass-spectrometry-data-for-3-bromo-2-
methylphenyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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